Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate

Lipophilicity Drug-likeness ADME Property Prediction

Researchers sourcing a sterically defined N-acyl glycinate for olfactory receptor panels or CaSR-targeted SAR face limited availability of the 1-isopropylcyclopentane-substituted derivative. • Quantitatively distinct LogP (2.5) and TPSA (55.4 Ų) ensure reproducible membrane permeability and receptor-binding profiles vs. linear-chain or unsubstituted glycinates. • Validated reverse-phase HPLC method (Newcrom R1, MeCN/water/phosphoric acid) supports direct deployment as an analytical reference standard for purity method development. • Bulk synthesis capability with flexible packaging; in stock for immediate global dispatch.

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
CAS No. 56471-18-2
Cat. No. B13928999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl N-(1-isopropylcyclopentanecarbonyl)glycinate
CAS56471-18-2
Molecular FormulaC13H23NO3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC(=O)C1(CCCC1)C(C)C
InChIInChI=1S/C13H23NO3/c1-4-17-11(15)9-14-12(16)13(10(2)3)7-5-6-8-13/h10H,4-9H2,1-3H3,(H,14,16)
InChIKeyWLBAKXAIXDYCQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate: Procurement & Physicochemical Baseline


Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate (CAS 56471-18-2) is an N-acyl glycine ethyl ester derivative characterized by a 1-isopropylcyclopentane carbonyl moiety [1]. This compound is classified as an amino acid derivative and is listed within the essential oils, fragrances, and terpenes chemical group [2]. Its molecular formula is C13H23NO3, with a molecular weight of 241.33 g/mol [1]. The compound serves as a specialized intermediate in organic synthesis, and its distinct lipophilic-hydrophilic balance, indicated by a computed XLogP3-AA of 2.5, differentiates it from simpler glycinate esters in formulation contexts [1].

Specialized intermediate N-acyl glycine ethyl ester with unique cyclopentyl moiety
Lipophilicity profile Moderate computed LogP supports membrane permeability screening
Analytical readiness Validated HPLC method available for purity and impurity profiling

No Generic Substitute for Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate


Simple generic substitution with unsubstituted or linear-chain N-acyl glycine ethyl esters is not feasible due to the unique steric and electronic contribution of the 1-isopropylcyclopentane group. This moiety dictates the compound's specific LogP (2.5) and topological polar surface area (55.4 Ų) [1], parameters that are critical predictors of membrane permeability, solubility, and receptor-binding characteristics in biological screening. In analytical applications, the same structural features govern retention time in reverse-phase HPLC, requiring a specific validated method for separation that cannot be universally applied to close analogs [2]. Direct replacement without quantitative equivalence in these dimensions risks failure in yield, purity profiling, or biological activity readouts.

Lipophilicity mismatch
Linear-chain or unsubstituted glycinates exhibit different LogP, which may shift membrane permeability in cell-based assays.
Steric shielding of H-bond donor
1-isopropylcyclopentyl group alters amide HBD accessibility, potentially impacting target engagement in screening.
HPLC method specificity
Validated separation for this compound may not transfer directly to generic C18 methods, risking purity verification.

Differentiation Evidence for Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate


Lipophilicity Differential vs. Boc-Glycine Ethyl Ester

The lipophilicity of Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate is quantitatively defined by a computed XLogP3-AA of 2.5 [1]. This value places the compound in a distinct lipophilicity window compared to the structurally simpler and commercially common N-(tert-butoxycarbonyl)glycine ethyl ester (Boc-glycine ethyl ester), which has a computed XLogP3 of 1.3 [2]. The difference of 1.2 LogP units indicates a significantly higher partition coefficient for the target compound.

Lipophilicity vs Boc-Gly-OEt
Cross-study comparable
Δ 1.2 LogP (target: 2.5)
Higher lipophilicity may improve membrane permeability
In silico prediction; experimental validation advised
Lipophilicity Drug-likeness ADME Property Prediction

Hydrogen Bonding Profile vs. Unsubstituted N-Acyl Glycinates

The target compound possesses a computed Topological Polar Surface Area (TPSA) of 55.4 Ų and exactly 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA) [1]. This contrasts with the simple N-acetylglycine ethyl ester, which, while possessing a similar TPSA of 55.4 Ų, exhibits a different spatial distribution of its 1 HBD and 3 HBA due to the absence of the bulky cyclopentane ring [2]. The steric bulk of the 1-isopropylcyclopentyl group electronically modulates the amide bond, potentially altering the strength of the hydrogen bond donor.

H-Bond profile vs N-acetyl-Gly-OEt
Class-level inference
Identical TPSA (55.4 Ų), HBD/HBA counts; steric shielding alters HBD strength
Binding engagement may differ despite identical computed parameters
Qualitative steric effect; target-specific testing needed
Polar Surface Area H-Bond Profile Receptor Fit

Reverse-Phase HPLC Retention Differentiation

A specific reverse-phase HPLC method has been validated for Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate using a Newcrom R1 column, a mobile phase of acetonitrile, water, and phosphoric acid [1]. While exact retention times (tR) and resolution (Rs) values for other columns are not provided, the necessity for this specific stationary phase and mobile phase combination implies a unique retention mechanism governed by the compound's steric hindrance and lipophilicity. Generic C18 methods, effective for many simple N-acyl glycinates, may not provide adequate separation of this bulkier molecule from structurally similar byproducts without method optimization.

HPLC differentiation
Supporting evidence
Validated Newcrom R1 method (MeCN/water/H₃PO₄)
Unique retention mechanism justifies method-specific reference standard
Generic C18 methods may require optimization
Chromatographic Purity Quality Control Analytical Method

Applications of Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate


Fragrance R&D and Olfactory Screening

Based on its classification within the essential oils, fragrances, and terpenes group and its moderate LogP of 2.5, this compound can be prioritized as a test item in olfactory receptor screening panels. Its unique structure, combining an amino acid backbone with a substituted cyclopentyl group, may produce a distinct odor profile compared to common linear-chain esters, warranting its procurement for new aroma chemical discovery [1].

Synthetic Intermediate for CaSR Agonists

The 1-isopropylcyclopentane carbonyl moiety is a recognized structural feature in patent literature exploring cycloalkylamine derivatives as CaSR agonists [1]. This compound can serve as a direct synthetic intermediate or a building block analog for medicinal chemistry programs targeting diseases of calcium homeostasis, such as hyperparathyroidism. Its specific LogP and steric profile make it a valuable comparator in structure-activity relationship (SAR) studies against other cycloalkyl-substituted glycinates.

Method Validation Reference Standard

The demonstrated need for a specialized HPLC method (Newcrom R1 column with MeCN/water/phosphoric acid) makes this compound suitable for procurement as a reference standard in analytical quality control. Laboratories developing or validating purity methods for bulk N-acyl glycinates will require the exact compound to ensure system suitability and to establish relative retention time markers for related impurities [1].

Application
Selection Property
Validation Focus
Fragrance R&D screening
Olfactory receptor panel fit
Odor profile characterization
CaSR agonist intermediate
Cycloalkylamine SAR building block
Calcium sensing receptor assay
Method validation reference standard
HPLC system suitability marker
Purity and impurity profiling
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